molecular formula C15H16BrN3O2 B4506318 4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one

4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one

Cat. No.: B4506318
M. Wt: 350.21 g/mol
InChI Key: PFSZWNFOHHSHNN-UHFFFAOYSA-N
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Description

4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one is a complex organic compound that features a brominated indole moiety linked to a piperazinone ring via a propanoyl bridgeThe indole nucleus, a core structure in many natural and synthetic compounds, is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to acylation to introduce the propanoyl group. Finally, the acylated intermediate is reacted with piperazinone under controlled conditions to form the target compound. Common solvents used in these reactions include ethanol and dichloromethane, with reaction temperatures ranging from room temperature to 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated indole moiety enhances its reactivity and potential bioactivity, while the piperazinone ring provides additional sites for interaction with molecular targets .

Properties

IUPAC Name

4-[3-(5-bromoindol-1-yl)propanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c16-12-1-2-13-11(9-12)3-6-18(13)7-4-15(21)19-8-5-17-14(20)10-19/h1-3,6,9H,4-5,7-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSZWNFOHHSHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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